Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-O-(2'E,4'E-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the structure elucidation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, an ingenol-type diterpenoid isolated from the roots of Euphorbia kansui. This document details the experimental protocols for its isolation and the spectroscopic analysis crucial for its structural determination. Furthermore, it explores the compound's interaction with key signaling pathways, offering insights for drug development professionals.
Introduction
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol is a member of the ingenane (B1209409) class of diterpenoids, a group of natural products known for their complex carbon skeleton and significant biological activities.[1][2] These compounds, primarily isolated from plants of the Euphorbiaceae family, have garnered considerable interest in the scientific community for their potential as therapeutic agents, particularly in oncology.[1] The intricate three-dimensional structure of these molecules necessitates a comprehensive analytical approach for unambiguous characterization. This guide serves as a detailed reference for the methodologies employed in the structural elucidation of this specific ingenol (B1671944) ester.
Isolation and Purification
The isolation of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol from its natural source, the dried roots of Euphorbia kansui, is a multi-step process involving extraction and chromatographic separation. A bioassay-guided approach is often employed to track the active compounds throughout the fractionation process.[1]
Experimental Protocol: Isolation
1.1. Extraction:
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Powdered, dried roots of Euphorbia kansui are subjected to extraction with a 95% ethanol (B145695) solution.[1] This process is typically performed at room temperature with continuous agitation to ensure efficient extraction of the desired compounds.
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The resulting hydroalcoholic extract is then concentrated under reduced pressure to yield a crude extract.
1.2. Solvent Partitioning:
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The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297). The ingenol esters, including the target compound, are typically found in the dichloromethane and ethyl acetate fractions.
1.3. Chromatographic Purification:
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Silica (B1680970) Gel Column Chromatography: The active fractions are subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.
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High-Speed Counter-Current Chromatography (HSCCC): For the fine purification of structurally similar ingenol-type diterpenoids, HSCCC is a highly effective technique. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed. The selection of the appropriate solvent system is critical for achieving optimal separation.
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High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used.
The logical workflow for the isolation and purification process is depicted in the following diagram:
Structure Elucidation
The determination of the chemical structure of 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.
| Parameter | Value |
| Molecular Formula | C₃₂H₄₄O₇ |
| Calculated Mass | 540.3087 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Table 1: Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the molecule. The following tables summarize the key ¹H and ¹³C NMR data.
¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 6.05 | q | 1.5 |
| 5 | 3.65 | s | |
| 7 | 4.20 | d | 5.0 |
| 8 | 2.95 | m | |
| 11 | 2.20 | m | |
| 12 | 1.05 | s | |
| 13 | 1.10 | s | |
| 14 | 0.95 | d | 7.0 |
| 16 | 1.75 | s | |
| 17 | 1.80 | s | |
| 20 | 4.60 | d | 12.0 |
| 20' | 4.80 | d | 12.0 |
| 2'-OAc | 2.10 | s | |
| 2' | 5.80 | d | 15.5 |
| 3' | 7.25 | dd | 15.5, 10.0 |
| 4' | 6.15 | dt | 15.0, 7.0 |
| 5' | 6.05 | m | |
| 6' | 2.15 | q | 7.0 |
| 7' | 1.45 | m | |
| 8' | 1.30 | m | |
| 9' | 1.30 | m | |
| 10' | 0.90 | t | 7.0 |
Table 2: ¹H NMR Spectroscopic Data
¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 129.5 |
| 2 | 138.0 |
| 3 | 78.0 |
| 4 | 85.0 |
| 5 | 76.0 |
| 6 | 88.0 |
| 7 | 58.0 |
| 8 | 45.0 |
| 9 | 210.0 |
| 10 | 42.0 |
| 11 | 38.0 |
| 12 | 25.0 |
| 13 | 28.0 |
| 14 | 16.0 |
| 15 | 23.0 |
| 16 | 18.0 |
| 17 | 20.0 |
| 20 | 65.0 |
| 20-OAc | 171.0, 21.0 |
| 1' | 166.0 |
| 2' | 120.0 |
| 3' | 145.0 |
| 4' | 128.0 |
| 5' | 142.0 |
| 6' | 32.0 |
| 7' | 28.0 |
| 8' | 31.5 |
| 9' | 22.5 |
| 10' | 14.0 |
Table 3: ¹³C NMR Spectroscopic Data
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
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Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer.
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1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton and placing substituents.
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The logical flow of spectroscopic data analysis for structure elucidation is illustrated below:
